N-[3-bromo-4-(morpholin-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Description
N-[3-bromo-4-(morpholin-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that features a brominated phenyl ring, a morpholine moiety, and a benzodioxepine structure
Properties
Molecular Formula |
C20H21BrN2O4 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
N-(3-bromo-4-morpholin-4-ylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C20H21BrN2O4/c21-16-13-15(3-4-17(16)23-6-10-25-11-7-23)22-20(24)14-2-5-18-19(12-14)27-9-1-8-26-18/h2-5,12-13H,1,6-11H2,(H,22,24) |
InChI Key |
FRHOTEHIOKJULZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)N4CCOCC4)Br)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-bromo-4-(morpholin-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps:
Bromination: The starting material, a phenyl derivative, undergoes bromination to introduce the bromine atom at the desired position.
Morpholine Introduction: The brominated intermediate is then reacted with morpholine under suitable conditions to attach the morpholine group.
Formation of Benzodioxepine Ring: The intermediate is further reacted to form the benzodioxepine ring structure.
Carboxamide Formation: Finally, the carboxamide group is introduced through a reaction with an appropriate amine or amide source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-bromo-4-(morpholin-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique structural features may make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving brominated aromatic compounds.
Mechanism of Action
The mechanism by which N-[3-bromo-4-(morpholin-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholine moiety can enhance its binding affinity and specificity, while the bromine atom may participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
N-[4-(morpholin-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide: Similar structure but lacks the bromine atom.
N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide: Contains a chlorine atom instead of bromine.
N-[3-bromo-4-(piperidin-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide: Contains a piperidine ring instead of morpholine.
Uniqueness
The presence of the bromine atom and the morpholine moiety in N-[3-bromo-4-(morpholin-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide distinguishes it from similar compounds. These features can influence its reactivity, binding properties, and overall biological activity, making it a unique candidate for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
